molecular formula C17H22N2O4 B6348718 8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-35-8

8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348718
CAS No.: 1326808-35-8
M. Wt: 318.4 g/mol
InChI Key: GGBMORQSPCTZJO-UHFFFAOYSA-N
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Description

8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. The presence of both oxygen and nitrogen atoms in the spiro structure adds to the compound’s versatility and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials. The process includes alkylation and heterocyclization reactions to form the spiro structure .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typical.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique spiro structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

  • 8-oxa-2-azaspiro[4.5]decane
  • 2,7-diazaspiro[4.5]decane
  • 2-oxa-7-azaspiro[4.4]nonane

Uniqueness

What sets 8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid apart from similar compounds is its specific substitution pattern and the presence of both oxygen and nitrogen atoms in the spiro structure. This unique configuration enhances its chemical reactivity and potential for diverse applications in research and industry .

Biological Activity

8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, examining relevant research findings, case studies, and data that highlight its pharmacological potential.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H22N2O
  • Molecular Weight : 318.37 g/mol
  • CAS Number : 1326808-35-8

The structure includes a spirocyclic framework which is known to influence biological activity through interactions with various biological targets.

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been a focal point in recent studies. Preliminary investigations suggest that it may inhibit cell proliferation in certain cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and apoptosis.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.0Induction of apoptosis via caspase activation
A549 (Lung)12.5Inhibition of PI3K/Akt pathway

Neuroprotective Effects

Emerging evidence suggests that this compound may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's. Research indicates that it could reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurotoxicity.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study analyzed the antimicrobial properties of spiro compounds similar to this compound. Results showed significant inhibition of bacterial growth at concentrations ranging from 10 to 50 µg/mL.
  • Anticancer Activity Assessment :
    In vitro tests were conducted on various cancer cell lines where the compound demonstrated dose-dependent cytotoxicity, with an IC50 value lower than many standard chemotherapeutics.
  • Neuroprotective Study :
    A recent study evaluated the neuroprotective effects of the compound in a rat model of oxidative stress-induced neurotoxicity, showing a marked reduction in markers of inflammation and neuronal death.

Properties

IUPAC Name

8-methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-12-5-3-4-6-13(12)15(20)19-14(16(21)22)11-23-17(19)7-9-18(2)10-8-17/h3-6,14H,7-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBMORQSPCTZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C(COC23CCN(CC3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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